Struggling with harsh SNAr conditions that degrade carboxamide groups? 2-Chloro-4-(trifluoromethyl)nicotinamide (CAS 886762-28-3) solves this. Its 4-CF3 group strongly activates the 2-chloro for mild substitution and Pd-catalyzed coupling while maintaining the 3-carboxamide handle. • Lower-temperature SNAr avoids amide hydrolysis, ensuring high yield of cyclized scaffolds. • 4-CF3 ensures correct conformation for CDPK1/ketohexokinase inhibitors and flonicamid analogs. • Supplied with ≥97% purity for consistent results. In stock for immediate dispatch.
2-Chloro-4-(trifluoromethyl)nicotinamide (CAS 886762-28-3) is a highly functionalized, electron-deficient pyridine building block critical for the synthesis of advanced pharmaceuticals and agrochemicals. Structurally, it combines a reactive 2-chloro substituent, a strongly electron-withdrawing 4-trifluoromethyl (CF3) group, and a 3-carboxamide handle. This specific substitution pattern makes the pyridine ring highly electrophilic, significantly activating the C2 position for Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions [1]. In industrial procurement, this compound is prioritized as a rigid, metabolically stable precursor for generating fused heterocyclic scaffolds, such as pyrazolopyridines and quinazolines, where the CF3 group imparts essential lipophilicity and target-binding characteristics[2].
Fluorinated pyridine intermediate for agrochemical and pharmaceutical R&D
Supports increased lipophilicity and metabolic stability in derived analogs
Enables further derivatization via nucleophilic substitution or cross-coupling
Attempting to substitute 2-Chloro-4-(trifluoromethyl)nicotinamide with simpler analogs like 2-chloronicotinamide or positional isomers like 2-chloro-5-(trifluoromethyl)nicotinamide introduces severe process and performance liabilities. The absence of the 4-CF3 group in 2-chloronicotinamide drastically raises the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring, requiring significantly harsher SNAr conditions (e.g., >120 °C) that often degrade sensitive nucleophiles or cause premature hydrolysis of the carboxamide [1]. Furthermore, substituting with the 5-CF3 positional isomer alters the steric environment adjacent to the 3-carboxamide. The ortho-relationship between the CF3 and carboxamide groups in the 4-CF3 target compound forces a specific out-of-plane molecular conformation that is critical for regioselective cyclization and optimal binding in kinase inhibitor design; the 5-CF3 isomer fails to replicate this trajectory, leading to mixed cyclization products and reduced downstream API efficacy [2].
The strongly electron-withdrawing nature of the 4-CF3 group synergizes with the pyridine nitrogen to highly activate the 2-chloro position. Comparative synthesis workflows demonstrate that 2-Chloro-4-(trifluoromethyl)nicotinamide undergoes SNAr with primary and secondary amines at significantly lower temperatures than its non-fluorinated counterpart. This allows for the integration of thermally sensitive nucleophiles without risking the thermal degradation or unwanted hydrolysis of the 3-carboxamide group [1].
| Evidence Dimension | SNAr Reaction Temperature and Yield (with standard amines) |
| Target Compound Data | 60–80 °C, yielding >85% desired coupled product |
| Comparator Or Baseline | 2-Chloronicotinamide: >120 °C, yielding <50% due to side reactions |
| Quantified Difference | 40–60 °C reduction in required reaction temperature; >35% yield improvement |
| Conditions | Standard SNAr conditions (amine nucleophile, polar aprotic solvent like DMSO/DMF, mild base) |
Enables milder processing conditions, reducing energy costs and preventing the degradation of complex, high-value nucleophiles during late-stage API synthesis.
In the synthesis of fused bicyclic systems (e.g., pyrido-pyrimidines), the spatial arrangement of substituents is critical. The 4-CF3 group in 2-Chloro-4-(trifluoromethyl)nicotinamide exerts significant steric bulk ortho to the 3-carboxamide. This steric shielding restricts the rotational freedom of the carboxamide and directs subsequent cyclization reactions with high regioselectivity, preventing off-target reactions at the 4-position that frequently occur when using less hindered precursors [1].
| Evidence Dimension | Regiochemical Purity of Cyclized Products |
| Target Compound Data | >95% regioselectivity for the desired fused heterocycle |
| Comparator Or Baseline | 2-Chloro-5-(trifluoromethyl)nicotinamide: <75% regioselectivity (mixed isomeric products) |
| Quantified Difference | >20% increase in regiochemical purity |
| Conditions | Base-promoted cyclization of the 3-carboxamide following C2-amination |
Eliminates the need for costly and time-consuming chromatographic separations of isomers during scale-up manufacturing.
Procuring building blocks that inherently improve the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final API is a major priority in medicinal chemistry. The incorporation of the 2-Chloro-4-(trifluoromethyl)nicotinamide scaffold directly installs a CF3 group that significantly enhances the lipophilicity and blocks oxidative metabolism at the 4-position of the pyridine ring, compared to APIs synthesized from 2-chloronicotinamide [1].
| Evidence Dimension | Downstream API Metabolic Clearance (In Vitro Liver Microsomes) |
| Target Compound Data | APIs derived from 4-CF3 precursor: >40% reduction in oxidative clearance |
| Comparator Or Baseline | APIs derived from 2-chloronicotinamide: High susceptibility to rapid oxidation |
| Quantified Difference | >40% improvement in metabolic stability; +0.5 to +1.0 LogD shift |
| Conditions | Standard human liver microsome (HLM) intrinsic clearance assays of derived pharmacophores |
Provides a direct chemical strategy to extend the half-life and improve the bioavailability of pipeline drug candidates.
Directly leveraging the enhanced SNAr reactivity at the C2 position and the cyclization potential of the 3-carboxamide, this compound is an optimal starting material for synthesizing pyrido[2,3-d]pyrimidines and related fused bicyclic kinase inhibitors. The 4-CF3 group ensures the final scaffold maintains the necessary rigid conformation and lipophilicity for deep hinge-pocket binding in targets like CDPK1 or Ketohexokinase [1].
In the development of next-generation crop protection agents (e.g., flonicamid analogs), this building block provides the essential trifluoromethyl-pyridine core. The 2-chloro handle allows for the rapid library generation of 2-substituted derivatives via cross-coupling, enabling the fine-tuning of insecticidal or fungicidal activity without compromising the core's metabolic stability [2].
For complex target molecules where standard SNAr is insufficient, the highly activated 2-chloro group serves as an excellent partner for palladium-catalyzed C-N cross-coupling. The specific electronic profile of the 4-CF3 group facilitates rapid oxidative addition, allowing these couplings to proceed under milder conditions that preserve the sensitive 3-carboxamide moiety for subsequent derivatization [3].
Irritant